3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate
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Overview
Description
3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate is a complex organic compound that belongs to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate typically involves multiple steps. The initial step often includes the preparation of 3-Chloro-7-hydroxy-4-methylcoumarin, which can be synthesized through the reaction of 4-methylumbelliferone with thionyl chloride in the presence of a catalyst . The subsequent step involves the phosphorylation of the coumarin derivative using bis(3-chloropropyl) phosphate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylumbelliferone: A closely related compound with similar structural features.
7-Hydroxy-4-methylcoumarin: Another coumarin derivative with comparable properties.
Uniqueness
3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
4467-21-4 |
---|---|
Molecular Formula |
C16H18Cl3O6P |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(3-chloro-4-methyl-2-oxochromen-7-yl) bis(3-chloropropyl) phosphate |
InChI |
InChI=1S/C16H18Cl3O6P/c1-11-13-5-4-12(10-14(13)24-16(20)15(11)19)25-26(21,22-8-2-6-17)23-9-3-7-18/h4-5,10H,2-3,6-9H2,1H3 |
InChI Key |
DLPJKVIZJBVNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCCl)OCCCCl)Cl |
Origin of Product |
United States |
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